2-Cyclohexylethylamine

説明

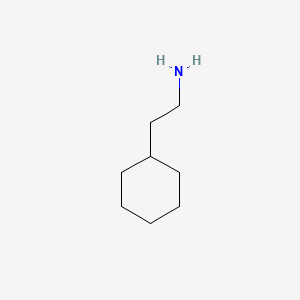

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFACYWDPMNWMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196170 | |

| Record name | Cyclohexaneethanamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-85-7 | |

| Record name | Cyclohexaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneethanamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexaneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWL8YSK9QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Concepts and Contemporary Relevance in Organic Chemistry

2-Cyclohexylethylamine, with the chemical formula C8H17N, is a primary aliphatic amine. smolecule.com Its structure consists of a cyclohexyl group attached to an ethylamine (B1201723) moiety. smolecule.com The IUPAC name for this compound is 2-cyclohexylethan-1-amine. nih.gov This structure, featuring a non-polar cyclohexyl ring and a polar amine group, gives the molecule amphiphilic characteristics, influencing its solubility and reactivity. ontosight.ai The molecular weight of this compound is approximately 127.23 g/mol . smolecule.comnih.gov

In organic synthesis, this compound serves as a versatile intermediate. chemimpex.com Its amine group allows it to act as a nucleophile and a weak base, participating in a variety of chemical reactions such as alkylation, acylation, and salt formation with acids. smolecule.com These reactions are fundamental in the construction of more complex molecules. The cyclohexyl group, on the other hand, imparts hydrophobicity, which can be advantageous in modifying the pharmacokinetic properties of pharmaceutical compounds. chemimpex.com

Several methods are employed for the synthesis of this compound. Common approaches include:

Reductive amination: This involves the reaction of cyclohexanone (B45756) with ethylamine in the presence of a reducing agent. smolecule.com

Alkylation of cyclohexylamine (B46788): Cyclohexylamine can be alkylated using reagents like ethylene (B1197577) oxide or ethylene bromide. smolecule.com

Reduction of 2-phenylethylamine: An industrial method involves the reduction of 2-phenylethylamine using lithium metal in the presence of a primary or secondary aliphatic alkylamine.

From cyclohexylacetic acid derivatives: Synthesis can also start from cyclohexylacetic acid derivatives reacted with ethylamine.

Catalytic hydrogenation: The catalytic hydrogenation of 1-cyclohexene-1-acetonitrile is another route.

The choice of synthesis method and reagents, such as catalysts like palladium or nickel for hydrogenation steps, significantly influences the reaction efficiency and the purity of the final product. For instance, the reduction of 2-phenylethylamine with lithium powder can yield approximately 69.8% of the product with reduced by-products.

Historical Trajectory and Key Discoveries in 2 Cyclohexylethylamine Research

Historically, research on 2-Cyclohexylethylamine and related compounds has been driven by their potential applications in various fields. Early research likely focused on the fundamental synthesis and characterization of the compound. Over time, its utility as a building block in organic synthesis became more apparent, leading to its use as an intermediate in the preparation of other chemicals.

A significant area of investigation has been its role in the development of pharmaceuticals. For instance, it is a known intermediate in the synthesis of the antitussive drug dextromethorphan (B48470) hydrobromide. wipo.int Research dating back to the 1980s explored the reduction of related nitriles to amines for creating morphine analogs.

More recently, the unique properties of this compound have been exploited in materials science. A notable discovery is its use as a passivating agent for perovskite solar cells. acs.org Researchers found that the amine group in this compound can effectively reduce defect sites in the perovskite structure by forming Lewis adducts with undercoordinated lead ions. acs.org This passivation significantly improved the power conversion efficiency of the solar cells from 18.05% to 21.53% and enhanced their stability. acs.org

Another key discovery lies in its application in asymmetric synthesis. It has been shown to facilitate Dielectrically Controlled Resolution (DCR), a phenomenon important for separating enantiomers. This highlights its role in the development of chiral compounds, which are crucial in the pharmaceutical industry.

Interdisciplinary Significance of 2 Cyclohexylethylamine in Materials Science and Life Sciences

The interdisciplinary importance of 2-Cyclohexylethylamine stems from its versatile chemical nature, allowing it to be a key component in both materials science and life sciences.

In Materials Science:

Perovskite Solar Cells: As mentioned, this compound is used as a surface passivator for perovskite films, leading to more efficient and stable solar cells. acs.org

Polymers: It can act as a curing agent for epoxy resins, which improves the mechanical and thermal properties of the final polymer products. chemimpex.com These enhanced polymers find applications in the construction and automotive industries. chemimpex.com

Corrosion Inhibitors and Surfactants: The amine functionality of this compound makes it useful in the production of corrosion inhibitors and surfactants, where it helps to improve performance. chemimpex.com

Layered Perovskites: Research has explored the use of cyclic carbon group-based organic spacers like cyclohexylethylamine in the formation of Ruddlesden-Popper (RP) type layered perovskites, which have potential applications in optoelectronics. researchgate.net

In Life Sciences:

Pharmaceutical Synthesis: this compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. chemimpex.com Its incorporation can enhance the efficacy and bioavailability of drugs. It is also used in the synthesis of compounds with potential analgesic, anti-inflammatory, and antimicrobial activities. ontosight.ai

Antiviral Research: A derivative of this compound has been identified as a potent inhibitor of human adenovirus (HAdV) infection. researchgate.net This compound was found to prevent the virus from escaping the endosome, a critical step in its life cycle. researchgate.net

Antifungal and Insecticidal Agents: Derivatives of cyclohexylethylamines have demonstrated significant antifungal activity, particularly against resistant pathogens, by inhibiting ergosterol (B1671047) biosynthesis. Chiral nitroguanidine (B56551) analogs prepared using R-cyclohexylethylamine have shown good to excellent insecticidal activity. mdpi.com

Neurotransmitter Modulation: Due to structural similarities with other neuroactive compounds, there is interest in its potential to modulate neurotransmitter systems. smolecule.com

Emerging Research Avenues and Future Outlook for 2 Cyclohexylethylamine Studies

Reductive Amination Processes for this compound Synthesis

Reductive amination is a prominent and versatile method for synthesizing amines. acsgcipr.orgresearchgate.net This process typically involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. acsgcipr.orgmasterorganicchemistry.com For the synthesis of this compound, this can be approached by reacting either 2-cyclohexylacetaldehyde (B1630252) with ammonia (B1221849) or cyclohexanone (B45756) with ethylamine (B1201723), followed by reduction. smolecule.comvulcanchem.com

Optimization of Catalytic Systems in Reductive Amination

The efficiency and selectivity of reductive amination are highly dependent on the catalytic system employed. frontiersin.org Catalysts are crucial for both the initial condensation to form the imine and the subsequent reduction step. acsgcipr.org

For the reduction of the imine intermediate, a variety of reducing agents and catalytic systems can be utilized. Traditional methods often employ hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.comsmolecule.com

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst, presents a greener alternative to hydride reagents. acsgcipr.org Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The optimization of these catalytic systems involves adjusting parameters such as hydrogen pressure, temperature, and solvent to maximize the yield of the desired amine and minimize side reactions. organic-chemistry.org For instance, industrial-scale production often favors continuous hydrogenation reactors with Raney Ni catalysts at pressures of 50–100 bar and temperatures of 80–120°C.

Recent advancements have explored the use of more sophisticated catalysts to improve efficiency and selectivity. For example, cobalt-based nanocatalysts have shown high activity and selectivity in reductive amination reactions under mild conditions. organic-chemistry.org Additionally, enzymatic approaches using reductive aminases (RedAms) and engineered imine reductases (IREDs) are gaining traction for their high stereoselectivity, although this is more relevant for the synthesis of chiral analogs. smolecule.com

Table 1: Comparison of Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, room temp to reflux | Readily available, easy to handle | Can reduce the starting carbonyl |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 3-4 | Selective for imine reduction | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), room temp | Mild, selective, tolerates acid-sensitive groups | Stoichiometric waste |

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂, Raney Ni; elevated pressure and temp | "Green" (water is the only byproduct), scalable | Requires specialized high-pressure equipment |

| Enzymatic | Reductases (IREDs) | Aqueous buffer, room temp | High stereoselectivity, mild conditions | Enzyme cost and stability, substrate scope can be limited |

Substrate Scope and Limitations in Cyclohexanone-Ethylamine Condensations

The condensation of cyclohexanone with ethylamine is a key step in one of the reductive amination routes to this compound. smolecule.com The success of this reaction is influenced by the reactivity of both the ketone and the amine. Cyclohexanone is a relatively unhindered cyclic ketone and readily participates in condensation reactions. google.com

However, the substrate scope can be limited by steric hindrance on either the ketone or the amine. While cyclohexanone itself is not sterically demanding, substituted cyclohexanones may exhibit lower reactivity. Similarly, while ethylamine is a small primary amine, bulkier amines can hinder the initial nucleophilic attack on the carbonyl carbon, slowing down the rate of imine formation.

A significant limitation of this approach is the potential for side reactions. One common side reaction is the aldol (B89426) condensation of the ketone with itself, particularly under basic conditions. google.com Another is the reduction of the starting ketone to the corresponding alcohol (cyclohexanol in this case) by the reducing agent, which competes with the reduction of the desired imine. acsgcipr.org The choice of reducing agent and reaction conditions is critical to minimize these side reactions. For example, using a selective reducing agent like NaBH₃CN at a controlled pH can favor imine reduction over ketone reduction. masterorganicchemistry.comsmolecule.com

Furthermore, over-alkylation can be an issue, where the newly formed secondary amine (this compound) could potentially react with another molecule of the carbonyl compound, leading to the formation of a tertiary amine. acsgcipr.org Controlling the stoichiometry of the reactants is essential to mitigate this.

Alkylation Strategies for Constructing the this compound Moiety

Alkylation reactions provide an alternative set of strategies for the synthesis of this compound. These methods typically involve the formation of a new carbon-nitrogen bond by reacting a nitrogen-containing nucleophile with a carbon-containing electrophile.

Regioselective Alkylation of Cyclohexylamine (B46788) Derivatives

One approach involves the regioselective alkylation of a pre-existing cyclohexylamine. researchgate.net In this strategy, cyclohexylamine acts as the nucleophile and is reacted with an electrophile that can introduce the ethyl group. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To achieve regioselectivity and avoid over-alkylation, specific synthetic methods have been developed. The Mitsunobu reaction, for instance, allows for the N-alkylation of amines under mild conditions, though it is more commonly applied to more complex substrates. researchgate.net Another strategy involves the use of protecting groups on the amine to control its reactivity, followed by deprotection after the alkylation step.

The choice of the ethylating agent is also crucial. Reagents such as ethyl halides (e.g., ethyl bromide) or ethyl triflate can be used. The reactivity of the alkylating agent and the reaction conditions (solvent, temperature, base) must be carefully optimized to favor the desired mono-alkylation product.

Utilization of Ethylene (B1197577) Oxide and Ethylene Halides in Alkylation Reactions

A more direct and often more efficient alkylation method involves the reaction of cyclohexylamine with ethylene oxide or an ethylene dihalide. smolecule.comgoogle.com

Ethylene Oxide: The reaction of cyclohexylamine with ethylene oxide is a ring-opening reaction where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring. This reaction is typically carried out under basic conditions and results in the formation of 2-(cyclohexylamino)ethanol. The subsequent conversion of the hydroxyl group to a leaving group, followed by reduction, would be necessary to obtain this compound, making this a multi-step process.

Ethylene Halides: Using an ethylene dihalide, such as ethylene bromide or ethylene dichloride, in a reaction with cyclohexylamine can also lead to the formation of the desired ethylamine side chain. google.com This reaction involves nucleophilic substitution, where the amine displaces one of the halide atoms. However, similar to other alkylation methods, there is a significant risk of side reactions. The product, this compound, being a secondary amine, can react further with the ethylene dihalide. Additionally, the ethylene dihalide can react with two molecules of cyclohexylamine, leading to the formation of N,N'-dicyclohexylethylenediamine. Careful control of stoichiometry and reaction conditions is paramount to maximize the yield of the desired product. google.com

Direct Amination Routes to this compound

Direct amination represents a more atom-economical approach to amine synthesis, aiming to directly replace a C-H or C-O bond with a C-N bond.

One potential direct amination route is the reaction of 2-cyclohexylethanol (B1346017) with ammonia in the presence of a suitable catalyst. smolecule.com This process, known as hydroamination or ammonolysis of alcohols, typically requires high temperatures and pressures and a heterogeneous catalyst, such as a supported metal or metal oxide catalyst. The reaction proceeds by the dehydration of the alcohol to an alkene intermediate, followed by the addition of ammonia across the double bond, or by the dehydrogenation of the alcohol to an aldehyde, which then undergoes reductive amination with ammonia.

Another possibility is the direct amination of a C-H bond. While challenging, recent advances in catalysis have shown the potential for the direct functionalization of C-H bonds. For example, cobalt-catalyzed reactions have been shown to be effective for the regioselective activation of C-H bonds alpha to a protected nitrogen atom. acs.org However, the application of such methods to the direct synthesis of this compound from a suitable precursor like ethylcyclohexane (B155913) would require significant research and development.

Direct amination methods, while attractive from a green chemistry perspective, often face challenges in terms of selectivity and the harsh reaction conditions required. frontiersin.org

Heterogeneous and Homogeneous Catalysis in Direct Amination

The direct amination of alcohols presents an atom-economical route to amines, and both heterogeneous and homogeneous catalysis have been explored for the synthesis of this compound from 2-cyclohexylethanol.

Heterogeneous Catalysis:

Supported metal catalysts are a cornerstone of heterogeneous catalysis for alcohol amination. Ruthenium-based systems, in particular, have demonstrated significant efficacy. For the direct amination of secondary alcohols, such as 2-cyclohexylethanol, a Ru/SiO₂ catalyst can be employed. This method operates under the principle of borrowing hydrogen, where the alcohol is first dehydrogenated to the corresponding ketone (acetylcyclohexane in this case) on the catalyst surface. This intermediate then reacts with ammonia to form an imine, which is subsequently hydrogenated in situ to yield the primary amine, this compound. researchgate.net

A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. Research on the amination of various alcohols has shown that the choice of support material can significantly influence catalyst activity and selectivity. For instance, Ru-MgO/TiO₂ has been reported as an effective catalyst for the direct amination of a variety of alcohols to primary amines at relatively low temperatures (around 100 °C) without the need for external hydrogen gas. researchgate.net

Homogeneous Catalysis:

Homogeneous catalysts, typically metal complexes soluble in the reaction medium, offer high activity and selectivity under milder reaction conditions. For the direct amination of alcohols, ruthenium complexes with specific ligands have been investigated. These catalysts also operate via the borrowing hydrogen mechanism. The reaction of a primary or secondary alcohol with ammonia to form a primary amine has been described using homogeneous catalyst systems, particularly for the synthesis of polyvalent and functionalized primary amines from the corresponding alcohols. google.com The challenge in homogeneous catalysis often lies in the separation of the catalyst from the product. However, the high selectivity and efficiency of these systems make them attractive for the synthesis of high-value chemicals like this compound.

Reaction Kinetics and Thermodynamics of Direct Amination Pathways

C₆H₁₁CH₂CH₂OH + NH₃ ⇌ C₆H₁₁CH₂CH₂NH₂ + H₂O

The thermodynamics of this reaction are a critical consideration. While the conversion of an isolated hydroxyl group to an amino group is approximately thermally neutral, the subsequent reaction of the primary amine to form secondary and tertiary amines is exothermic, with an enthalpy of reaction of about -30 kJ/mol for each step. google.com This makes the formation of higher amines thermodynamically favorable. However, for the direct amination of secondary alcohols, the standard Gibbs free energy (ΔrG'°) has been estimated to be around -0.6 kJ mol⁻¹, indicating a slightly favorable equilibrium for the formation of the primary amine under standard conditions. nih.gov For primary alcohols, this value is even more favorable at -6.8 kJ mol⁻¹. nih.gov

The reaction kinetics are influenced by several factors, including temperature, pressure, and catalyst type. Studies on the amination of secondary alcohols over Ru/SiO₂ have shown that the primary amine selectivity increases with ammonia pressure and alcohol conversion. researchgate.net The reaction proceeds through two main pathways:

Direct Amination: The alcohol is directly converted to the primary amine on the catalyst surface.

Sequential Dehydrogenation-Reductive Amination: The alcohol is first dehydrogenated to a ketone intermediate, which then undergoes reductive amination. researchgate.net

Kinetic studies suggest that both pathways can occur, with the sequential pathway often being significant. The presence of hydrogen gas, while not consumed stoichiometrically in the borrowing hydrogen cycle, can have a positive impact on catalyst stability. researchgate.net However, a challenge is the potential for the primary amine product to undergo secondary deamination to form hydrocarbons. researchgate.net

| Thermodynamic Parameter | Value for Secondary Alcohol Amination | Reference |

| Standard Gibbs Free Energy (ΔrG'°) | -0.6 kJ mol⁻¹ | nih.gov |

| Enthalpy of Reaction (ΔH) for secondary/tertiary amine formation | ~ -30 kJ/mol | google.com |

Enantioselective Synthesis of Chiral this compound Isomers

Producing enantiomerically pure forms of this compound is of paramount importance for its use in pharmaceuticals. This is achieved through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. mdpi.com The auxiliary is then removed, yielding the enantiomerically enriched product. In the context of this compound, a chiral auxiliary can be used to direct the formation of a new stereocenter with a specific configuration.

A notable example involves the use of (S)-1-cyclohexylethylamine itself as a chiral auxiliary in a solid-state ionic chiral auxiliary-mediated photorearrangement. sioc-journal.cnosti.gov In this study, a salt was formed between 7-(4-carboxybenzoyl) norbornene and (S)-1-cyclohexylethylamine. Although this specific reaction does not synthesize this compound, it demonstrates the principle of how its chirality can induce asymmetry. The photoreaction yielded a product with a 60% enantiomeric excess (ee), corresponding to an 80:20 ratio of the two enantiomers. sioc-journal.cn X-ray crystallographic analysis revealed that the conformation of the reactant molecules changes during the reaction, which allows for the formation of the minor enantiomer. sioc-journal.cn

| Reaction | Chiral Auxiliary | Enantiomeric Excess (ee) | Product Ratio (Enantiomer 1:Enantiomer 2) | Reference |

| retro-Claisen photorearrangement of 7-(4-carboxybenzoyl) norbornene salt | (S)-1-cyclohexylethylamine | 60% | 80:20 | sioc-journal.cn |

This method highlights the power of chiral auxiliaries in controlling stereochemistry, a principle that can be applied to the synthesis of various chiral amines. thieme-connect.com

Asymmetric Catalysis in the Preparation of Optically Active Amines

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to produce a large quantity of the desired enantiomer.

Ruthenium complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral ketones and imines to produce chiral alcohols and amines, respectively. The synthesis of chiral this compound can be achieved by the asymmetric hydrogenation of a suitable precursor, such as N-(1-cyclohexylethylidene)benzylamine or acetylcyclohexane.

Research on the asymmetric hydrogenation of acetophenone (B1666503), a close structural analog, provides valuable insights. Ruthenium catalysts containing chiral diphosphine and diamine ligands have shown exceptional activity and enantioselectivity. nih.gov For example, the (S)-TolBINAP/(S,S)-DPEN–Ru(II) complex can hydrogenate acetophenone with a turnover number (TON) of up to 2,400,000, yielding (R)-1-phenylethanol in 80% ee. nih.gov By modifying the ligands and reaction conditions, even higher enantioselectivities can be achieved. For instance, a RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] complex catalyzes the hydrogenation of acetophenone to the R-alcohol in 99% ee. nih.gov

The following table summarizes the performance of various ruthenium catalysts in the asymmetric hydrogenation of acetophenone, which serves as a model for the synthesis of chiral 1-arylethylamines and, by extension, this compound.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone | (R)-1-phenylethanol | 80% | nih.gov |

| RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] | Acetophenone | (R)-1-phenylethanol | 99% | nih.gov |

| (S)-TolBINAP/(R)-DMAPEM–Ru | Acetophenone | (S)-1-phenylethanol | 91% | nih.gov |

| RuCl₂(PPh₃)₃ with α-amino substituted benzimidazole (B57391) ligands | Acetophenone | α-phenylethylamine | - | sioc-journal.cn |

| Benzylidene-bis(tricyclohexylphosphine) dichlororuthenium with NNP L5 ligand | Acetophenone | 1-phenylethanol | 98.8% | nih.gov |

Platinum-based catalysts are also utilized in the synthesis of chiral amines. Historically, platinum dioxide (PtO₂) has been used as a hydrogenation catalyst. For instance, optically active R-1-cyclohexylethylamine has been prepared by the hydrogenation of chiral R-1-phenylethylamine in acetic acid using a platinum dioxide catalyst. ethz.ch This method relies on the transfer of chirality from the starting material to the product.

More modern approaches involve the asymmetric hydrogenation of prochiral precursors. While specific examples for this compound are less common in readily available literature, the principles can be extrapolated from related reactions. Platinum catalysts are known to be effective for the hydrogenation of various functional groups. iitm.ac.in For the synthesis of chiral amines, the asymmetric hydrogenation of imines or oximes derived from acetylcyclohexane would be a viable route. For example, the hydrogenation of N-(1-cyclohexylethylidene)benzylamine over a chiral platinum catalyst could yield enantiomerically enriched this compound. The development of chiral ligands for platinum is an active area of research to enhance the enantioselectivity of these transformations.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Precursors

Biocatalytic Approaches to Chiral this compound

The synthesis of enantiomerically pure chiral amines is of significant interest for the pharmaceutical and fine chemical industries. mdpi.comresearchgate.net Biocatalysis, utilizing enzymes like ω-transaminases (ω-TAs), presents a green and highly selective alternative to traditional chemical methods for producing optically pure amines from corresponding ketones or racemic mixtures. mbl.or.krkoreascience.kr These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to an acceptor, demonstrating high enantioselectivity and broad substrate tolerance. mbl.or.krmdpi.com While direct biocatalytic examples for this compound are not extensively documented, the methodologies are well-established for structurally similar analogs like 1-cyclohexylethylamine, which serves as a precursor for inhibitors of tumor necrosis factor-α (TNF-α). mbl.or.krkoreascience.kr The primary biocatalytic strategies include kinetic resolution, asymmetric synthesis, and deracemization. mdpi.com

Kinetic resolution is a widely used method for separating racemic mixtures of chiral amines. mdpi.com The process employs an enantioselective ω-transaminase that selectively converts one enantiomer of the racemic amine into its corresponding ketone, leaving the other, less reactive enantiomer in high enantiomeric excess. mdpi.comresearchgate.net The reaction involves an amino acceptor, typically pyruvate (B1213749), which receives the amino group from the reactive amine enantiomer. nih.govnih.gov

The efficiency of this process is contingent on the stereoselectivity of the enzyme. For example, an (S)-specific ω-TA will preferentially deaminate the (S)-enantiomer of a racemic amine, resulting in the accumulation of the (R)-enantiomer. nih.gov A significant challenge in these reactions is product inhibition by the ketone generated, which can adversely affect the enzyme's activity. nih.gov To overcome this, strategies such as using an enzyme-membrane reactor (EMR) to selectively remove the inhibitory ketone product have been developed, allowing the reaction to proceed to high conversion and enantiomeric excess. nih.gov

Asymmetric synthesis offers a more direct route to a single, desired enantiomer with a theoretical yield of 100%. mdpi-res.com This approach involves the enantioselective amination of a pro-chiral ketone, the corresponding ketone precursor to the target amine, using a ω-transaminase. mdpi.commdpi.com The mechanism involves the transfer of an amino group from an amino donor (like L-alanine or isopropylamine) to the ketone substrate, mediated by the PLP cofactor within the enzyme's active site. mdpi.commdpi.com

The stereochemical outcome is determined by the specific transaminase used, as different enzymes possess binding pockets that accommodate substrates in a way that leads to either the (R)- or (S)-amine. mdpi.comresearchgate.net A key challenge in asymmetric synthesis is shifting the reaction equilibrium, which often favors the reactants. mdpi.commdpi.com This is typically managed by using a large excess of the amino donor or by removing the ketone co-product as it forms. mdpi.com For instance, the use of isopropylamine (B41738) as an amino donor is advantageous because the co-product, acetone (B3395972), is volatile and can be easily removed.

Deracemization strategies represent a highly efficient method to convert a racemic amine entirely into a single, optically pure enantiomer, achieving a theoretical yield of 100%. mdpi.comresearchgate.net A common approach involves a one-pot, two-step cascade reaction utilizing two stereocomplementary ω-transaminases. researchgate.net

In the first step, a ω-transaminase with a specific stereopreference (e.g., (S)-selective) is used to perform a kinetic resolution on the racemic amine. This converts the (S)-amine to the intermediate ketone, leaving the (R)-amine untouched. In the second step, a second, stereocomplementary ω-transaminase (e.g., (R)-selective) is introduced. This second enzyme catalyzes the asymmetric amination of the previously formed ketone into the desired (R)-amine. researchgate.net To drive the reaction to completion, an auxiliary enzyme system, such as lactate (B86563) dehydrogenase (LDH) and glucose dehydrogenase (GDH), is often used to remove the pyruvate byproduct from the amination step. researchgate.net A heat inactivation step is typically required between the two enzymatic steps to denature the first transaminase, preventing it from competing in the second stage. researchgate.net

This method has been successfully applied to the deracemization of various α-chiral primary amines, including the analog 1-cyclohexylethylamine. researchgate.net

| Target Enantiomer | Enzyme 1 (Resolution) | Enzyme 2 (Amination) | Amine Donor (Step 2) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (S) | ATA-117 | ATA-113 | L-alanine | 62 | >99 |

| (R) | ATA-114 | ATA-117 | D-alanine | 88 | >99 |

Asymmetric Synthesis via Pro-chiral Ketone Amination

Functionalization of this compound for Derivatization

The primary amine group of this compound is a versatile functional handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives. These modifications primarily include N-alkylation and N-acylation reactions, as well as more complex post-synthetic strategies.

The nucleophilic nature of the primary amine in this compound allows it to readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: Selective N-alkylation can be achieved through various methods. Reductive amination is a common strategy where the primary amine reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding secondary or tertiary amine. Another effective method is the use of nitriles as alkylating agents under catalytic hydrogenation conditions. rsc.org For instance, using a Rhodium-on-carbon (Rh/C) catalyst can promote the N-monoalkylation of aliphatic primary amines without significant over-alkylation to the tertiary amine. rsc.org

N-Acylation: N-acylation is a straightforward method to form stable amide derivatives. This reaction is typically performed by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. acs.org This reaction is generally efficient and high-yielding. Chemoenzymatic methods have also been developed, for example, using aminoglycoside acetyltransferases (AACs) to selectively acylate amino groups, which can offer high regioselectivity in more complex molecules. nih.gov

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| N-Monoalkylation | Nitrile (R-CN), H₂, Rh/C catalyst | Secondary Amine | High selectivity for mono-alkylation of primary aliphatic amines. rsc.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | One-pot procedure for forming C-N bonds. |

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Triethylamine) | Amide | Generally high-yielding and forms stable amide bonds. acs.org |

Post-synthetic modification involves chemically altering a larger molecular assembly or material that already incorporates the this compound unit. This strategy is crucial in materials science and supramolecular chemistry.

One sophisticated example is the modification of metal-organic cages. A homochiral Fe(II)₄L₄ cage was assembled using (S)-1-cyclohexylethylamine. rsc.org This parent cage could then undergo a post-synthetic transformation where the chiral amine was exchanged for an achiral amine, leading to a new cage structure, demonstrating how the amine component can be used to control the stereochemistry and structure of a complex supramolecular assembly. rsc.org

Another application is in the field of materials science, specifically for enhancing the performance of perovskite solar cells (PSCs). This compound (CHEA) has been used as a post-treatment passivation agent for perovskite films. acs.org The amine group of CHEA effectively passivates defect sites, such as undercoordinated Pb²⁺ ions, on the perovskite surface. This modification improves the crystallinity and electronic properties of the material, leading to a significant enhancement in the power conversion efficiency and long-term stability of the solar cell devices. acs.org

Nucleophilic Reactivity of the Amine Functionality

The amine group in this compound is a key functional group that dictates much of its chemical behavior. smolecule.com Its nucleophilic character allows it to participate in a variety of chemical reactions.

Nucleophilic Substitution Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, capable of reacting with various electrophilic species. smolecule.com This reactivity is fundamental to its role as a building block in organic synthesis. For instance, it can undergo nucleophilic substitution reactions with alkyl halides, where the amine displaces a halide to form a new carbon-nitrogen bond. smolecule.com This type of reaction is crucial for the synthesis of more complex amine derivatives.

The reactivity of this compound in nucleophilic substitution is also seen in its reactions with activated carbonyl compounds. For example, it reacts with chloroacetyl chloride to form 2-chloro-N-(2-cyclohexylethyl)acetamide. In this reaction, the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of an amide bond.

Furthermore, the introduction of a Boc (tert-butyloxycarbonyl) protecting group onto the amine nitrogen, forming N-BOC-2-cyclohexylethylamine, allows for controlled reactions. This protected derivative can still undergo nucleophilic substitution reactions with various electrophiles, leading to a diverse range of derivatives. evitachem.com The reactivity can be influenced by steric hindrance from the cyclohexyl group, which may modulate the rate of reaction compared to less bulky amines.

The table below summarizes some examples of nucleophilic substitution reactions involving this compound.

| Electrophile | Reagent/Conditions | Product | Reference |

| Chloroacetyl chloride | Cooled, inert solvent (e.g., dichloromethane), base (e.g., NaOH) | 2-chloro-N-(2-cyclohexylethyl)acetamide | |

| Activating groups on adenosine (B11128) scaffold | Nucleophilic substitution | 2-((2-Cyclohexylethyl)amino)adenosine | evitachem.com |

| Diphenyl cyanocarbonimidate | i-PrOH, microwave irradiation | (E)-1-(Benzo[d] smolecule.comevitachem.comguidechem.comthiadiazol-6-yl)-2-cyano-3-(2-cyclohexylethyl)guanidine | nih.gov |

Formation of Amides, Ureas, and Guanidines

The nucleophilicity of this compound is central to the synthesis of amides, ureas, and guanidines, which are important functional groups in medicinal chemistry and materials science.

Amides: Amide synthesis is a common transformation for this compound. For example, it can be reacted with carboxylic acids or their derivatives. A specific instance is its reaction with 6-(1H-benzo[d] smolecule.comevitachem.comguidechem.comtriazol-1-yl)-1,1-dioxido-3H-benzo[c] smolecule.comevitachem.comthiazole-7-carboxylic acid in the presence of coupling agents like EDCI and HOBt to yield the corresponding amide. ambeed.com This reaction highlights its utility in constructing complex molecular architectures.

Ureas: this compound readily forms ureas when treated with isocyanates or carbonylating agents. A standard method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent to react with anilines, forming substituted ureas. nih.govscispace.com For instance, reaction with 6-amino-1,2,3-benzotriazole in the presence of CDI, followed by the addition of this compound, yields 1-(1H-Benzo[d] smolecule.comevitachem.comguidechem.comtriazol-6-yl)-3-(2-cyclohexylethyl)urea. nih.gov

Guanidines: The synthesis of guanidines from this compound has also been documented. One approach involves a multi-step reaction where an intermediate is formed from the reaction of 6-aminobenzothiadiazole with diphenyl cyanocarbonimidate, which is then reacted with this compound to produce a cyanoguanidine derivative. nih.gov However, it has been noted in some cases that under certain reaction conditions, the formation of mono-guanidine products from this compound can result in low yields. google.com

The following table provides examples of these transformations.

| Product Type | Reactants | Reagents/Conditions | Product Name | Reference |

| Amide | 2-cyclohexylethan-1-amine and 11-oxo-10,11-dihydrodibenzo[b,f] smolecule.comresearchgate.netthiazepine-8-carboxylic acid | EDCI.HCl, HOBt, diisopropylethylamine in DMF | N-(2-cyclohexylethyl)-11-oxo-10,11-dihydrodibenzo[b,f] smolecule.comresearchgate.netthiazepine-8-carboxamide | ambeed.com |

| Urea | 6-amino-1,2,3-benzotriazole and this compound | N,N'-carbonyldiimidazole (CDI) in DMF | 1-(1H-Benzo[d] smolecule.comevitachem.comguidechem.comtriazol-6-yl)-3-(2-cyclohexylethyl)urea | nih.gov |

| Urea | 1H-indazol-5-amine and this compound | 1,1'-carbonyldiimidazole (CDI) | 1-(2-Cyclohexylethyl)-3-(1H-indazol-5-yl)urea | scispace.com |

| Guanidine | 6-aminobenzothiadiazole, diphenyl cyanocarbonimidate, and this compound | i-PrOH, microwave irradiation | (E)-1-(Benzo[d] smolecule.comevitachem.comguidechem.comthiadiazol-6-yl)-2-cyano-3-(2-cyclohexylethyl)guanidine | nih.gov |

Basicity and Salt Formation in Aqueous and Non-Aqueous Media

As an amine, this compound exhibits basic properties, readily reacting with acids to form salts. smolecule.com This characteristic is fundamental to its handling, purification, and application in various chemical contexts.

Thermodynamic and Kinetic Aspects of Acid-Base Reactions

The basicity of an amine is quantified by its pKa value, which reflects its ability to accept a proton. alfa-chemistry.com For this compound, the predicted pKa is approximately 10.0 ± 0.10, indicating it is a moderately strong base. lookchem.com The thermodynamics of its acid-base reactions are governed by the relative stability of the free amine and its protonated form, the ammonium salt. unizin.org In an acid-base reaction, the equilibrium will favor the formation of the weaker acid and weaker base. researchgate.net The Gibbs free energy change (ΔG°) for the reaction dictates the position of the equilibrium. unizin.orgresearchgate.net

The kinetics of these reactions are typically fast, as proton transfer reactions are often diffusion-controlled. However, the specific reaction rate can be influenced by factors such as the solvent, temperature, and the presence of other species that can participate in proton exchange.

Crystalline Salt Formation with Chiral Acids

A significant application of the basicity of amines is in the resolution of racemates through the formation of diastereomeric salts with chiral acids. While specific studies detailing the resolution of racemic this compound itself are not prevalent in the provided search results, the principle is well-established with structurally similar amines like 1-cyclohexylethylamine. rsc.orgresearchgate.net

The process involves reacting a racemic amine with a single enantiomer of a chiral acid, such as mandelic acid or its derivatives. rsc.orgresearchgate.net This results in the formation of a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. For example, studies on 1-cyclohexylethylamine have shown that it can be resolved using mandelic acid and its halogenated derivatives. rsc.orgresearchgate.net The success of such resolutions can be highly dependent on the solvent system and the specific pairing of the amine and the chiral acid. rsc.org The formation of double salts, which can hinder effective resolution, has also been observed in these systems. rsc.org

The crystal structures of these diastereomeric salts reveal the specific intermolecular interactions, such as hydrogen bonding, that are responsible for the chiral recognition and the differences in their crystal packing and solubility. rsc.orgsemanticscholar.org

The following table summarizes data related to the salt formation of a closely related amine, 1-cyclohexylethylamine, with chiral acids, illustrating the principles applicable to this compound.

| Chiral Acid | Amine Enantiomer | Solvent | Outcome | Reference |

| (S)-Mandelic acid | (RS)-1-Cyclohexylethylamine | - | Dielectrically controlled resolution observed | researchgate.net |

| (S)-(-)-2-Chloromandelic acid | (R)-(+)-1-Cyclohexylethylamine | Melt | Formation of heterochiral diastereomeric salt | rsc.org |

| Racemic 2-chloromandelic acid | (S)-(+)-1-Cyclohexylethylamine | Methanol | Formation of double salt | rsc.org |

| (S)-α-methoxyphenylacetic acid | (S)-1-cyclohexylethylamine | - | Forms a 1:1 salt | chemcryst.hu |

Coordination Chemistry of this compound as a Ligand

The nitrogen atom of this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers, forming coordination complexes. guidechem.comnumberanalytics.com In this context, it functions as a monodentate ligand, donating its electron pair to a metal ion.

While extensive studies on the coordination chemistry of this compound itself were not found in the initial search, research on the closely related chiral amine, 1-cyclohexylethylamine (chea), provides significant insight. For example, R-(-)-cyclohexylethylamine has been used to synthesize new platinum(II) and platinum(IV) complexes. researchgate.net These complexes, with general formulas such as cis-[Pt(R-CHEA)₂X₂] and [Pt(R-CHEA)₂Cl₂X'₂], have been characterized by various spectroscopic methods. researchgate.net

Furthermore, both the (S) and (R) enantiomers of 1-cyclohexylethylamine have been used to prepare the first structurally characterized quadruple-bonded dimolybdenum complexes containing chiral amine ligands, [Mo₂Cl₄(S-chea)₄] and [Mo₂Cl₄(R-chea)₄]. rsc.org The coordination of the chiral amine ligands to the metal centers induces chirality in the resulting complex, which can be studied using techniques like circular dichroism spectroscopy. rsc.org

These examples with a structurally analogous amine strongly suggest that this compound can also serve as a ligand in the formation of a variety of metal complexes. The properties of these potential complexes, such as their geometry, stability, and reactivity, would be influenced by the steric and electronic properties of the this compound ligand. numberanalytics.com

The table below presents examples of metal complexes formed with the related 1-cyclohexylethylamine ligand.

| Metal | Ligand | Complex Formula | Reference |

| Platinum(II) | R-(-)-1-Cyclohexylethylamine (R-CHEA) | cis-[Pt(R-CHEA)₂X₂] (X = Cl or I) | researchgate.net |

| Platinum(IV) | R-(-)-1-Cyclohexylethylamine (R-CHEA) | [Pt(R-CHEA)₂Cl₂X'₂] (X' = OH, Cl, etc.) | researchgate.net |

| Molybdenum(II) | (S)-1-Cyclohexylethylamine (S-chea) | [Mo₂Cl₄(S-chea)₄] | rsc.org |

| Molybdenum(II) | (R)-1-Cyclohexylethylamine (R-chea) | [Mo₂Cl₄(R-chea)₄] | rsc.org |

Synthesis and Characterization of Platinum(II) and Platinum(IV) Complexes

A series of novel platinum(II) and platinum(IV) complexes incorporating R-(-)-cyclohexylethylamine (R-CHEA) have been synthesized and extensively characterized. researchgate.netresearchgate.net The general formulas for these complexes are cis-Pt(R-CHEA)₂X₂ (where X can be Cl or I), cis–Pt(R-CHEA)₂X′ (where X′ represents l,1-cyclobutanedicarboxylate or oxalate), and Pt(R-CHEA)₂Cl₂X″₂ (where X″ can be OH, Cl, OCOCF₃, OCOCCl₃, OCOCH₃, or OCOCH₂CH₃). researchgate.netresearchgate.net The characterization of these compounds was accomplished through a combination of elemental analysis, as well as IR, ¹³C, and ¹⁹⁵Pt NMR spectroscopy. researchgate.netresearchgate.net

These studies provide valuable insights into the coordination chemistry of platinum with chiral amines, which is crucial for the design of new therapeutic agents and catalysts. The detailed spectroscopic data allows for a thorough understanding of the structural and electronic properties of these complexes.

Chiral Ruthenium(II) Complexes for Asymmetric Catalysis

Chiral half-sandwich ruthenium(II) complexes have been synthesized and characterized, featuring a this compound derivative as a key ligand. nih.gov Specifically, the complex with N-(2-pyridylmethyl)-(R)-1-cyclohexylethylamine (L4) has been prepared. nih.gov These complexes, with the general formula [(η⁶-arene)RuCl(pyam)][SbF₆], are stable at room temperature in solvents like acetone or chloroform. nih.govrsc.org However, they undergo epimerization at the metal center when heated in refluxing methanol. rsc.org

Upon treatment with AgSbF₆, these chloride complexes are converted into dicationic aqua complexes, [(η⁶-arene)Ru(pyam)(H₂O)]²⁺. nih.gov These aqua complexes have demonstrated catalytic activity in the enantioselective Diels-Alder reactions of methacrolein (B123484) and cyclopentadiene. nih.gov The reactions proceed efficiently at room temperature, exhibiting good exo:endo selectivity (ranging from 84:16 to 98:2) and moderate enantioselectivity (up to 74% ee). nih.gov

The structural analysis of related complexes has revealed that the steric demand of the substituents influences their positioning within the metallacycle, with a clear preference for equatorial positions to minimize steric hindrance. nih.gov This understanding of the structure-activity relationship is vital for the rational design of more selective and efficient catalysts.

Organobismuth Complexes Featuring this compound Ligands

Hypervalent organobismuth complexes have been synthesized using chiral amines, including (R)-1-cyclohexylethylamine. researchgate.netnsf.gov The synthesis involves the dialkylation of (R)-1-cyclohexylethylamine with two equivalents of 2-bromobenzylbromide to afford the corresponding ligand. nsf.gov This ligand is then treated with magnesium powder and subsequently with BiBr₃ to form the organobismuth bromide complex. nsf.gov The final trifluoromethyl organobismuth complex is obtained through a reaction with CsF and TMS-CF₃. nsf.gov

These organobismuth complexes, particularly those derived from (R)-1-cyclohexylethylamine, have been fully characterized by NMR spectroscopy and single-crystal X-ray crystallography. researchgate.netnsf.gov The structural analysis confirms the presence of a hypervalent Bi-N bond. researchgate.netnsf.gov These complexes have shown catalytic activity in the difluorocarbenation of olefins, using the Ruppert-Prakash reagent (TMS-CF₃) as the source of difluorocarbene. researchgate.net

Pericyclic Reactions and Cycloadditions Involving this compound Derivatives

Derivatives of this compound have proven to be valuable in the field of pericyclic reactions, particularly in Diels-Alder reactions and carbene chemistry, where they contribute to the stereochemical outcome of the transformations.

Diels-Alder Reactions with Chiral this compound Catalysts

Chiral ruthenium(II) complexes containing N-(2-pyridylmethyl)-(R)-1-cyclohexylethylamine have been utilized as catalysts for asymmetric Diels-Alder reactions. nih.gov These catalysts, generated in situ, effectively promote the reaction between methacrolein and cyclopentadiene. nih.gov The reactions are characterized by good diastereoselectivity, favoring the exo product, and achieve moderate levels of enantioselectivity. nih.gov

Similarly, chiral-at-metal imino-iridium(III) complexes with ligands derived from (R)-1-cyclohexylethylamine have been synthesized and employed as catalysts in the Diels-Alder reaction of methacrolein and cyclopentadiene. acs.org These catalysts also demonstrate good exo:endo selectivity and moderate enantioselectivity. acs.org

The catalytic performance of these systems highlights the potential of this compound derivatives in asymmetric synthesis, providing access to chiral molecules that are valuable building blocks in organic chemistry.

Difluorocarbenation of Olefins Utilizing this compound Adducts

Organobismuth complexes featuring a ligand derived from (R)-1-cyclohexylethylamine have been successfully employed as catalysts in the difluorocarbenation of olefins. researchgate.net In these reactions, the bismuth complex catalyzes the transfer of a difluorocarbene unit from a stoichiometric source, such as TMS-CF₃, to an alkene, affording 1,1-difluorocyclopropanes. nsf.gov

The catalytic activity of these complexes has been demonstrated with various prochiral olefins, resulting in good yields of the corresponding difluorocyclopropanated products. nsf.gov This methodology offers an efficient route to gem-difluorocyclopropanes, which are important structural motifs in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Investigations of 2 Cyclohexylethylamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 2-Cyclohexylethylamine. scispace.commdpi.com This approach, which is based on the electron density distribution rather than the complex many-electron wavefunction, offers a balance of computational cost and accuracy. scispace.com

Prediction of Molecular Geometries and Electronic Structure

DFT methods are widely used to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. usd.edusemanticscholar.org For this compound, computational optimization of the molecular geometry consistently shows that the cyclohexane (B81311) ring adopts a stable chair conformation to minimize angular and torsional strain. The ethylamine (B1201723) substituent preferentially occupies an equatorial position to avoid steric clashes, known as 1,3-diaxial interactions, that would occur in the more energetically demanding axial conformation.

The electronic structure can be detailed by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, indicating this is the primary site for nucleophilic reactions. The LUMO is generally distributed across the anti-bonding orbitals of the C-H and C-C bonds. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters for Equatorial this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (cyclohexane) | ~1.54 Å |

| C-C (ethyl chain) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| C-H | ~1.09 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | C-C-C (cyclohexane) | ~111.5° |

| C-C-N | ~112.0° | |

| H-N-H | ~107.0° | |

| Dihedral Angle | C(ring)-C-C-N | ~180° (anti) |

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. pku.edu.cn This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. e3s-conferences.orgresearchgate.net For reactions involving this compound, such as nucleophilic substitutions or condensations, DFT can compute the activation energy (the energy difference between the reactants and the transition state), which is critical for predicting reaction rates.

For instance, in a nucleophilic attack by the amine group, DFT can model the formation of the new bond and any concurrent bond-breaking events. By locating the transition state structure, researchers can understand the geometry of the activated complex and the electronic rearrangements that occur during the reaction. researchgate.net Advanced techniques can even model the entire reaction pathway, providing a detailed, step-by-step view of the molecular transformation. chemrxiv.orgarxiv.org

Table 2: Illustrative DFT Energy Profile for a Hypothetical Nucleophilic Substitution

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State | [Activated Complex]‡ | +25.4 |

| Products | Substituted Product + Leaving Group | -15.2 |

Conformational Analysis and Steric Hindrance Effects

The flexibility of the this compound molecule allows it to exist in several different spatial arrangements, or conformations. DFT is used to calculate the relative energies of these conformers to determine the most stable, and therefore most populated, state. The primary conformational equilibrium involves the position of the ethylamine group on the cyclohexane ring.

Equatorial Conformer: The substituent points away from the ring, resulting in minimal steric hindrance. This is the energetically preferred conformation.

Axial Conformer: The substituent is positioned perpendicular to the plane of the ring, leading to significant steric repulsion (1,3-diaxial strain) with the axial hydrogen atoms. This conformation is considerably higher in energy.

The bulky cyclohexyl group itself imparts significant steric hindrance, which can influence the molecule's reactivity and interactions. kobe-u.ac.jpresearchgate.net This steric bulk can shield the amine group, potentially slowing down reactions compared to less hindered linear amines, or it can direct the approach of a reactant to a specific face of the molecule, leading to stereoselectivity.

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kJ/mol) | Population at 298 K |

| A | Equatorial | 0.0 | >99% |

| B | Axial | ~9.6 | <1% |

Molecular Modeling and Simulation Approaches

Beyond DFT, a range of molecular modeling and simulation techniques are employed to study the behavior of this compound in various chemical environments. researchgate.net

Prediction of Reactivity and Selectivity

Molecular modeling can predict the chemical reactivity and selectivity of this compound. By calculating and visualizing the molecule's electrostatic potential (ESP) map, regions of high or low electron density can be identified. The negative potential (red) around the nitrogen atom's lone pair confirms it as the nucleophilic center, while the positive potential (blue) on the amine hydrogens indicates their susceptibility to act as hydrogen bond donors.

These models can also explain selectivity in reactions. For example, in reactions involving chiral centers, computational models can predict which diastereomer is more likely to form by comparing the energies of the respective transition states. The steric bulk of the cyclohexyl group is a key factor in these models, often dictating the stereochemical outcome of a reaction. nih.govacs.org

Intermolecular Interaction Modeling

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in solution or in biological systems. Molecular dynamics (MD) simulations and docking studies are used to model these intermolecular forces. researchgate.net The primary interactions involving this compound are:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor (with its N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This is a dominant interaction in polar or protic solvents and with other polar molecules. researchgate.net

Hydrophobic Interactions: The large, nonpolar cyclohexyl ring engages in favorable van der Waals and hydrophobic interactions with other nonpolar molecules or regions of a larger molecule, such as a protein binding pocket. researchgate.netresearchgate.net

Dipole-Dipole Interactions: The permanent dipole moment of the amine group allows for electrostatic interactions with other polar molecules.

Simulations can model how the molecule orients itself to maximize these favorable interactions, providing insight into solvation, crystal packing, and binding affinity to molecular targets. mdpi.com

Table 4: Key Intermolecular Interactions for this compound

| Interaction Type | Description | Participating Groups | Typical Energy Range |

| Hydrogen Bond (Donor) | N-H group interacts with an electronegative atom (e.g., O, N) | -NH2 | 1-5 kcal/mol |

| Hydrogen Bond (Acceptor) | Nitrogen lone pair interacts with a hydrogen on an electronegative atom | -NH2 | 1-3 kcal/mol |

| Hydrophobic/Van der Waals | Nonpolar interactions between hydrocarbon sections | Cyclohexyl ring, ethyl chain | 0.5-1.5 kcal/mol |

Ab Initio Calculations for Fundamental Chemical Properties

Ab initio quantum chemistry methods are computational techniques that rely on fundamental principles of quantum mechanics to study molecular systems, without the need for empirical parameters. These "first-principles" calculations, primarily through methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, provide deep insights into the electronic structure and fundamental properties of molecules. For this compound, ab initio calculations are instrumental in determining its three-dimensional structure, electronic characteristics, and vibrational modes.

Molecular Geometry and Conformational Analysis

The starting point for most computational investigations is the optimization of the molecular geometry to find the most stable arrangement of atoms. This compound possesses considerable conformational flexibility due to the rotational freedom around the C-C single bonds of the ethylamine side chain and the chair-boat interconversion of the cyclohexane ring.

Ab initio methods, such as Hartree-Fock, coupled with various basis sets (e.g., 6-31G*), are employed to locate the energy minima on the potential energy surface, which correspond to stable conformers. These calculations can determine key geometrical parameters. For a molecule like this compound, the chair conformation of the cyclohexane ring is expected to be the most stable . The orientation of the ethylamine substituent (axial vs. equatorial) is a critical factor, with the equatorial position generally being more stable to minimize steric hindrance .

While specific ab initio studies detailing the optimized geometry of this compound are not prevalent in publicly accessible literature, the typical bond lengths and angles can be reliably predicted based on standard values from computational chemistry.

Table 1: Illustrative Calculated Geometrical Parameters for this compound Note: The following data are illustrative, based on standard values from computational chemistry, as specific ab initio published data for this molecule is not available. The calculations would typically be performed at a level of theory such as HF/6-31G(d) chemfaces.comnih.gov.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-C (cyclohexane) | ~1.54 Å |

| C-C (side chain) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| C-H | ~1.09 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-C (cyclohexane) | ~111° |

| C-C-N | ~112° | |

| H-N-H | ~107° |

Electronic Properties: HOMO-LUMO and Molecular Electrostatic Potential

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity acs.org.

Ab initio calculations can determine the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, consistent with its basic and nucleophilic character. The LUMO is generally distributed over the sigma anti-bonding orbitals of the alkyl framework.

Another key electronic property derived from these calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would show a region of significant negative potential around the nitrogen atom's lone pair, indicating the primary site for electrophilic attack and protonation.

Table 2: Illustrative Calculated Electronic Properties of this compound Note: These values are illustrative. Methods like Hartree-Fock or Density Functional Theory (DFT) with various basis sets are used for such predictions acs.org.

| Property | Illustrative Value (Hartree) | Illustrative Value (eV) |

| HOMO Energy | ~ -0.34 | ~ -9.25 |

| LUMO Energy | ~ 0.15 | ~ 4.08 |

| HOMO-LUMO Gap | ~ 0.49 | ~ 13.33 |

Vibrational Frequencies

Ab initio calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks. After geometry optimization, a frequency calculation is performed to compute the second derivatives of the energy with respect to atomic positions. This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the harmonic frequencies for all vibrational modes.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and limitations in the theoretical model nih.govnist.gov. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data nih.govnist.gov. The predicted spectrum allows for the assignment of specific vibrational modes (e.g., N-H stretch, C-H stretch, C-N stretch) to the bands observed in experimental spectra. For this compound, characteristic N-H stretching vibrations would be predicted in the range of 3300-3500 cm⁻¹, while C-H stretching vibrations would appear around 2850-3000 cm⁻¹.

Applications of 2 Cyclohexylethylamine in Advanced Chemical Systems and Materials Science

Supramolecular Chemistry and Assembly

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, has utilized 2-cyclohexylethylamine derivatives to create intricate and functional assemblies. wikipedia.orgnumberanalytics.com These non-covalent structures are foundational to creating new materials and understanding biological processes. wikipedia.orgnumberanalytics.com The unique structural properties of the cyclohexyl group attached to an ethylamine (B1201723) moiety allow for specific and tunable interactions in the formation of these complex systems. semanticscholar.org

Dielectrically Controlled Resolution (DCR) Phenomena in Chiral Separations

A notable application of this compound is in the field of chiral separation through Dielectrically Controlled Resolution (DCR). In a resolution system involving racemic (RS)-1-cyclohexylethylamine (CHEA) and a chiral resolving agent, (S)-mandelic acid (MA), the dielectric constant of the solvent plays a critical role in determining which enantiomer crystallizes as the less-soluble salt. smolecule.comottokemi.comlookchem.comresearchgate.net

This phenomenon demonstrates that the chiral spaces created within the crystal lattice are significantly influenced by the solvent's dielectric properties, which in turn dictates the molecular recognition and separation of the enantiomers. researchgate.net Specifically, the (S)-CHEA enantiomer is preferentially obtained from 2-propanol, a solvent with a lower dielectric constant, while the (R)-CHEA enantiomer is isolated from water, which has a higher dielectric constant. researchgate.net

| Solvent | Dielectric Constant (ε) | Less-Soluble Diastereomeric Salt | Isolated Enantiomer of CHEA |

|---|---|---|---|

| 2-Propanol | 18 | (S)-CHEA·(S)-MA | (S)-1-Cyclohexylethylamine |

| Water | 78 | (R)-CHEA·(S)-MA | (R)-1-Cyclohexylethylamine |

Induction of Helical Handedness in Dynamic Coordination Systems

Derivatives of this compound have been instrumental in inducing and controlling chirality in dynamic coordination polymers, leading to the formation of helical and superhelical structures. mdpi.comnih.govrsc.orgresearchgate.netrsc.org This process of transferring chirality from a single molecule to a macroscopic assembly is a key goal in materials science. nih.govrsc.org

For instance, the introduction of (R)-(−)-1-cyclohexylethylamine to the terminal formyl groups of a Pd(II)₂ hexapyrrole complex via Schiff base formation effectively induces a specific helical handedness with up to 85% diastereoselectivity. mdpi.com This slows the rate of helical interchange that occurs in the achiral parent complex. mdpi.com

In another advanced system, homochiral 1D coordination polymers, S- and R-Tb(cyampH)₃·3H₂O, were synthesized using S- or R-(1-cyclohexylethyl)aminomethylphosphonic acid (cyampH₂). nih.govrsc.orgrsc.org The flexible cyclohexyl groups on the side chains are crucial, as they promote both the weak van der Waals interactions and the chain misalignment necessary for the hierarchical assembly of single helical chains into superhelices. nih.gov Doping the terbium coordination polymer system with other chiral ligands can even lead to an inversion of the macroscopic handedness of the resulting superhelices. rsc.orgrsc.orgnih.gov

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, a cornerstone of supramolecular chemistry, are well-illustrated by the interaction of this compound derivatives with synthetic host molecules. wikipedia.org These interactions are driven by non-covalent forces and are highly specific. wikipedia.org

Research into the enantiomeric recognition of chiral ammonium (B1175870) salts by synthetic receptors has shown that a chiral pyridino crown ether can form stable 1:1 complexes with α-cyclohexylethylamine hydrochloride. beilstein-journals.org The binding constants for these host-guest complexes were determined using UV titration in chloroform, demonstrating the receptor's ability to selectively bind the amine guest. beilstein-journals.org This selective binding is fundamental to applications such as chemical sensing and chiral separation. researchgate.net

| Host Molecule | Guest Molecule | Binding Constant (Kass) in Chloroform |

|---|---|---|

| Chiral Pyridino Crown Ether | α-Cyclohexylethylamine Hydrochloride | ~10⁴ M⁻¹ |

Advanced Catalysis and Enantioselective Processes

The development of chiral catalysts for asymmetric reactions is a major focus of modern organic synthesis. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third branch of catalysis alongside enzymes and metal complexes. umb.edursc.org Derivatives of this compound have been successfully employed in creating effective chiral organocatalysts and ligands for metal-catalyzed enantioselective transformations.

Chiral Organocatalysis Utilizing this compound Derivatives

Primary amines are a versatile class of organocatalysts. rsc.org A derivative of this compound has been incorporated into a more complex chiral catalyst structure for use in asymmetric synthesis. Specifically, (S)-(+)-1-cyclohexylethylamine was reacted with a diazadioxocalix smolecule.comarene smolecule.comtriazine to create a novel chiral organocatalyst. dergipark.org.tr This catalyst proved to be highly effective in the asymmetric Michael reaction between anthrone (B1665570) and various nitrostyrene (B7858105) derivatives, achieving high yields (95%) and excellent enantioselectivity (98% ee). dergipark.org.tr This demonstrates the utility of the this compound scaffold in designing powerful, sterically demanding catalysts for creating chiral molecules.

Asymmetric Induction in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters. rsc.orgscielo.br Chiral catalysts are often employed to control the enantioselectivity of this reaction. mdpi.comnih.gov

A key example involves the use of a derivative, N-(2-pyridylmethyl)-(R)-1-cyclohexylethylamine, as a chiral ligand in half-sandwich ruthenium(II) complexes. rsc.orgnih.gov These dicationic aqua complexes, generated in situ, act as enantioselective Lewis acid catalysts for the Diels-Alder reaction between methacrolein (B123484) and cyclopentadiene. rsc.orgnih.gov The reactions are notable for proceeding quickly at room temperature, exhibiting good to excellent selectivity for the exo product, and achieving moderate enantioselectivity. rsc.orgnih.gov The steric bulk of the cyclohexylethylamine ligand plays a crucial role in the stereochemical outcome of the reaction. rsc.org

| Catalyst System | exo:endo Selectivity | Enantiomeric Excess (ee) |

|---|---|---|

| [(η⁶-arene)Ru(L)(H₂O)]²⁺ (L = N-(2-pyridylmethyl)-(R)-1-cyclohexylethylamine) | up to 98:2 | up to 74% |

Polymer Chemistry and Materials Engineering